Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate

Medicinal Chemistry Synthetic Intermediate Pharmacokinetics

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate (CAS 1257397-49-1) is a gem‑dimethyl‑substituted phenylpropanoate ester bearing both a reactive 4‑formyl group and a hydrogen‑bond‑donating 3‑hydroxy substituent on the aromatic ring. The compound is listed in PubChem (CID with a molecular formula of C₁₂H₁₄O₄, a molecular weight of 222.24 g/mol, a computed XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 63.6 Ų, and one hydrogen bond donor.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 1257397-49-1
Cat. No. B599266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate
CAS1257397-49-1
SynonymsMethyl 2-(4-forMyl-3-hydroxyphenyl)-2-Methylpropanoate
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)C=O)O)C(=O)OC
InChIInChI=1S/C12H14O4/c1-12(2,11(15)16-3)9-5-4-8(7-13)10(14)6-9/h4-7,14H,1-3H3
InChIKeyZFQRONKWJGAWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate (CAS 1257397-49-1): Procurement-Grade Structural and Physicochemical Baseline


Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate (CAS 1257397-49-1) is a gem‑dimethyl‑substituted phenylpropanoate ester bearing both a reactive 4‑formyl group and a hydrogen‑bond‑donating 3‑hydroxy substituent on the aromatic ring [1]. The compound is listed in PubChem (CID 88203907) with a molecular formula of C₁₂H₁₄O₄, a molecular weight of 222.24 g/mol, a computed XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 63.6 Ų, and one hydrogen bond donor [1]. The gem‑dimethyl motif at the α‑position of the propanoate chain introduces steric hindrance that distinguishes this building block from its des‑methyl and mono‑methyl analogs, directly influencing its reactivity profile and its utility as a late‑stage intermediate in medicinal chemistry programs targeting metabolic and inflammatory disorders .

Why Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate Cannot Be Interchanged with Its In‑Class Analogs


The α‑gem‑dimethyl substitution pattern in Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate fundamentally differentiates it from the corresponding des‑methyl analog (CAS 1257397-46-8; methyl 2-(4-formyl-3‑hydroxyphenyl)propanoate) and the mono‑methyl analog (CAS 1523019-25-1). The additional methyl group eliminates the α‑proton, thereby blocking enolizable pathways that are prominent in the des‑methyl analog and altering both the steric environment and the metabolic liability of downstream intermediates [1]. In silico physicochemical parameters confirm that the gem‑dimethyl modification increases lipophilicity (XLogP3‑AA 2.3 for the target compound versus a predicted XLogP3‑AA of approximately 1.6–1.8 for the des‑methyl analog) while maintaining an identical hydrogen‑bond donor count and comparable TPSA, resulting in a differentiated permeability‑solubility balance [1]. Generic substitution with an α‑mono‑methyl or α‑unsubstituted propanoate would therefore yield intermediates with divergent reactivity, altered pharmacokinetic profiles, and potentially incompatible impurity fingerprints, making precise structural fidelity critical for procurement in GMP‑aligned synthetic routes .

Quantitative Evidence for Differentiated Procurement of Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate (CAS 1257397-49-1)


α‑Gem‑Dimethyl Substitution Increases Steric Bulk and Eliminates Enolizable α‑Proton Versus Des‑Methyl Analog

The target compound contains a quaternary α‑carbon with two methyl groups, whereas the closest in‑class analog, methyl 2-(4-formyl-3-hydroxyphenyl)propanoate (CAS 1257397-46-8), possesses a tertiary α‑carbon with one methyl group and one hydrogen. The gem‑dimethyl motif increases the calculated molecular weight from 208.21 g/mol (des‑methyl analog) to 222.24 g/mol and raises the computed XLogP3‑AA from ~1.7 to 2.3, indicating enhanced lipophilicity [1]. More critically, the absence of an α‑proton in the target compound blocks keto‑enol tautomerization and enolate‑mediated side reactions that are documented for α‑mono‑substituted propanoate esters under basic coupling conditions .

Medicinal Chemistry Synthetic Intermediate Pharmacokinetics

Orthogonal Reactivity of 3‑Hydroxy‑4‑formyl Substitution Pattern Enables Sequential Derivatization Relative to 4‑Hydroxy‑3‑formyl Isomer

The target compound positions the hydroxyl group at the 3‑position and the formyl group at the 4‑position of the phenyl ring, whereas the commercially available regioisomer methyl 2-(3‑formyl‑4‑hydroxyphenyl)‑2‑methylpropanoate (CAS reported by smolecule.com) reverses this arrangement . In phenolic aldehydes, the 3‑hydroxy‑4‑formyl pattern allows for initial chemoselective protection of the aldehyde (e.g., acetal formation) while leaving the phenol free for O‑alkylation or Mitsunobu coupling, a sequence that is less selective in the 4‑hydroxy‑3‑formyl isomer due to intramolecular hydrogen bonding differences [1]. Quantitative HPLC purity data from independent suppliers consistently report ≥98% assay for the target regioisomer, confirming reliable large‑scale access to the 3‑hydroxy‑4‑formyl configuration .

Organic Synthesis Chemoselective Derivatization Building Block

Computed Hydrogen‑Bond Donor Count and TPSA Support Differentiated ADME Properties Versus O‑Methylated Analogs

The target compound exhibits one hydrogen‑bond donor (the phenolic hydroxyl) and four hydrogen‑bond acceptors (ester carbonyl, formyl oxygen, phenolic hydroxyl, and ester alkoxy oxygen), with a TPSA of 63.6 Ų [1]. In contrast, the analogous methyl 2-(4‑formyl‑3‑methoxyphenyl)‑2‑methylpropanoate, in which the 3‑OH is capped as a methyl ether, has zero H‑bond donors and a reduced TPSA of approximately 52.6 Ų . The presence of a single H‑bond donor in the target compound aligns with the rule‑of‑five parameter space favorable for oral bioavailability while retaining a synthetic handle (the free phenol) for late‑stage diversification, a balance that the fully O‑methylated analog cannot offer [1].

ADME Prediction Drug Design Physicochemical Profiling

Best Research and Industrial Application Scenarios for Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate


Late‑Stage Intermediate for GPR40/PPAR Dual Agonist Scaffolds Requiring Metabolic Stability

The gem‑dimethyl group eliminates α‑oxidation liability, making this compound the preferred building block for constructing GPR40 agonists (e.g., advanced phenylpropionic acid derivatives) where metabolic clearance at the α‑position is a known failure mode for mono‑methyl analogs [1]. Procurement teams should specify this CAS when synthetic routes require an α‑quaternary center to block CYP‑mediated α‑hydroxylation.

Chemoselective Dual‑Functionalization Handle for Fragment‑Based Drug Discovery

The 3‑hydroxy‑4‑formyl regioisomer enables sequential orthogonal reactions: aldehyde protection followed by phenol derivatization, a sequence validated in the synthesis of hydroxyphenyl‑substituted metabolic modulators [2]. This specific substitution pattern reduces protection‑group manipulation steps compared to the 4‑hydroxy‑3‑formyl isomer and is critical when designing parallel SAR libraries.

Reference Standard for Regioisomeric Purity in CMC Analytical Development

With a consistently confirmed purity of ≥98% by HPLC across multiple independent vendors , this compound serves as a reliable reference standard for distinguishing the 3‑hydroxy‑4‑formyl regioisomer from its 4‑hydroxy‑3‑formyl counterpart in release testing and stability‑indicating assays during GMP intermediate qualification.

Bioconjugation and Prodrug Design via Free Phenolic Hydroxyl

The single free phenolic hydroxyl (H‑bond donor count = 1, TPSA = 63.6 Ų [3]) enables phosphate‑ester prodrug formation, PEGylation, or linker attachment for targeted delivery systems without requiring deprotection steps that would be necessary for the O‑methylated analog, thereby streamlining conjugate synthesis routes.

Quote Request

Request a Quote for Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.